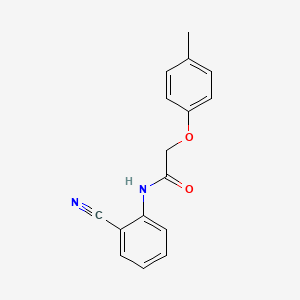

![molecular formula C20H26N2O2 B5527079 2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol" belongs to a class of chemicals with potential applications in materials science, pharmacology, and organic chemistry. The structural complexity of this molecule, including a diazabicyclo core and multiple functional groups, suggests a multifaceted synthesis route and a rich array of chemical properties and reactions.

Synthesis Analysis

Synthetic approaches to complex bicyclic and tricyclic molecules often involve multi-step processes, including ring-closure reactions, functional group transformations, and chiral center creation. Techniques such as tandem ring-closing metathesis-radical cyclization have been employed for the synthesis of bicyclic compounds, highlighting the intricate methods required for constructing such molecules (Clive & Cheng, 2001).

Molecular Structure Analysis

The detailed molecular structure of complex organic molecules is often elucidated using X-ray crystallography, providing insights into the conformational and configurational properties of the compound. For instance, studies have detailed the structure of molecules through crystallography to reveal their stereochemistry and molecular interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical behavior of such compounds can be rich and varied, including reactions pertinent to the functionalities present on the bicyclic or tricyclic frameworks. Additions, cycloadditions, and substitution reactions can be expected, depending on the reactive sites and conditions applied. The synthesis and reactivity of related diazabicyclo compounds, for example, provide insights into potential chemical transformations (Abdel-Rahman, 1993).

Scientific Research Applications

Intramolecular Electron Transfer Studies

Research on charge-localized radical cations, including diazabicyclo compounds, provides insights into intramolecular electron transfer rates. These studies are crucial in understanding electron transfer mechanisms, which have applications in designing molecular electronics and developing new materials with specific electronic properties (Nelsen, Ismagilov, & Powell, 1997).

Synthetic Chemistry Applications

Diazabicyclo compounds are used in synthetic chemistry for constructing complex molecules. For example, the tandem ring-closing metathesis–radical cyclization based on phenylseleno compounds offers a route to bicyclic compounds, showcasing the versatility of diazabicyclo compounds in synthesizing new chemical entities with potential pharmaceutical applications (Clive & Cheng, 2001).

Structural and Conformational Studies

Diazabicyclanones and diazabicyclanols undergo extensive structural and conformational studies, providing a foundation for understanding the chemical behavior of these compounds. Such studies are essential in drug design, where the conformation of a molecule can significantly affect its biological activity (Gálvez et al., 1985).

Photochromism in Intelligent Materials

Research on diazabicyclo[3,1,0]hex-3-ene derivatives demonstrates their behavior as 'intelligent materials,' indicating applications in developing smart coatings and materials that change color or properties in response to external stimuli (Mahmoodi, Zanjanchi, & Kiyani, 2004).

Spherical Shape Complementarity in Molecular Recognition

The study of p-sulfonatocalix[4]arene's complexation with bicyclic azoalkanes highlights the importance of spherical shape complementarity in molecular recognition. This research has implications for designing new drug delivery systems and understanding how drugs interact with their biological targets (Bakirci, Koner, & Nau, 2005).

properties

IUPAC Name |

[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-20(2,24)11-10-15-4-7-17(8-5-15)19(23)22-13-16-6-9-18(22)14-21(3)12-16/h4-5,7-8,16,18,24H,6,9,12-14H2,1-3H3/t16-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOINUUKWGICCN-FUHWJXTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CC3CCC2CN(C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

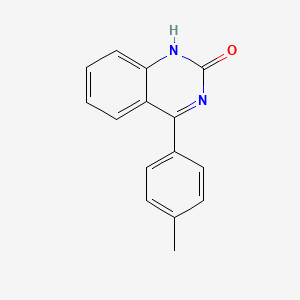

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)